molecular formula C10H7ClN2O B184883 6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 2166-13-4

6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No. B184883
CAS RN: 2166-13-4
M. Wt: 206.63 g/mol
InChI Key: HALBJPGFCUGLFM-UHFFFAOYSA-N
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Description

“6-(4-chlorophenyl)pyridazin-3(2H)-one” is a chemical compound with the CAS Number: 2166-13-4. Its molecular weight is 206.63 and its molecular formula is C10H7ClN2O . It is a solid substance stored in dry, room temperature conditions .


Molecular Structure Analysis

The InChI code for “6-(4-chlorophenyl)pyridazin-3(2H)-one” is 1S/C10H7ClN2O/c11-8-3-1-7 (2-4-8)9-5-6-10 (14)13-12-9/h1-6H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-(4-chlorophenyl)pyridazin-3(2H)-one” is a solid substance. It is stored in dry, room temperature conditions . The boiling point information is not available .

Scientific Research Applications

Antimicrobial Activity

The compound has been tested for its antibacterial, antifungal, antimycobacterial, and cytotoxic activities . Derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria, with notable activity against E. coli ATCC 35218 . This suggests potential for developing new antimicrobial agents that could be used to treat various bacterial infections.

Synthesis of Derivatives

The core structure of “6-(4-chlorophenyl)pyridazin-3(2H)-one” allows for the synthesis of various derivatives. These derivatives can be designed to enhance certain properties, such as solubility or potency, making them suitable for different scientific applications, including drug development and material science .

Biological Activity Profiling

The biological activity of compounds related to “6-(4-chlorophenyl)pyridazin-3(2H)-one” can be profiled to determine their potential as therapeutic agents. By assessing their interaction with biological targets, researchers can identify promising candidates for further development into medications .

Chemical Modification for Drug Design

The compound’s structure is amenable to chemical modifications, which is crucial in the drug design process. By altering specific functional groups, researchers can create analogs with improved drug-like properties, such as increased efficacy or reduced side effects .

Structural Analysis for Material Science

In material science, the structural analysis of such compounds can lead to the development of new materials with desirable properties like thermal stability or electrical conductivity. The compound’s robust framework can serve as a backbone for creating advanced materials .

Pharmacokinetic Studies

Studying the pharmacokinetics of “6-(4-chlorophenyl)pyridazin-3(2H)-one” derivatives can provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for optimizing the dosage and delivery methods of potential drugs .

Computational Modeling

Computational models can predict the behavior of “6-(4-chlorophenyl)pyridazin-3(2H)-one” in various environments. These models help in understanding the compound’s interactions at the molecular level, which is beneficial for both drug design and material science applications .

Anti-fibrotic Activities

Research has indicated that certain derivatives of pyridazinone exhibit anti-fibrotic activities, which could be beneficial in treating diseases characterized by excessive fibrous tissue formation, such as liver fibrosis .

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “6-(4-chlorophenyl)pyridazin-3(2H)-one” are not clear from the available data. It is used for industrial and scientific research , but further applications would depend on additional research and development.

Mechanism of Action

Target of Action

The primary targets of 6-(4-chlorophenyl)pyridazin-3(2H)-one are bacterial cells . The compound has been found to exhibit activity against both Gram-positive and Gram-negative bacteria . The role of these targets is crucial in the compound’s antimicrobial activity.

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . This interaction results in the compound’s antimicrobial effects.

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .

Result of Action

The result of the action of 6-(4-chlorophenyl)pyridazin-3(2H)-one is the inhibition of bacterial growth. The compound has been found to be active against both Gram-positive and Gram-negative bacteria, including E. coli ATCC 35218 . This suggests that the compound may have broad-spectrum antimicrobial activity.

properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALBJPGFCUGLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351040
Record name 6-(4-chlorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)pyridazin-3(2H)-one

CAS RN

2166-13-4
Record name 6-(4-chlorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-(4-chlorophenyl)-4,5-dihydropyridazinone (11.75 g) and glacial acetic acid (100 ml) was added dropwise 3 ml of bromine and the mixture was heated at 60°-70° C. for 3 h. The resulting mixture was cooled and slowly poured into 400 ml of cold water. The resulting white solid was filtered and dried to yield 10.83 g (89%) of 6-(4-chlorophenyl)pyridazinone.
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Synthesis routes and methods II

Procedure details

A 283 g. portion of 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as described in Example 1 of U.S. Pat. No. 3,689,652) is suspended in 2500 ml. of acetic acid at room temperature with stirring. A 227 g. (72.7 ml.) portion of bromine is dissolved in 300 ml. of acetic acid and 20% of this solution is added to the reaction mixture which is then heated on a steam bath until the bromine color disappears. The balance of the bromine solution is added portionwise, over a 1/2 hour period to the heated solution. The reaction mixture is heated for an additional hour and then poured into crushed ice. The resulting solid is recovered by filtration, washed with water and dried yielding an off-white solid, m.p. 269°-272° C., 6-(p-chlorophenyl)-3(2H)-pyridazinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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